molecular formula C34H62O9 B1195376 (3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one CAS No. 88263-36-9

(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one

Cat. No.: B1195376
CAS No.: 88263-36-9
M. Wt: 614.8 g/mol
InChI Key: IEQQACHXAULSJM-YBICIYRWSA-N
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Description

The compound (3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups This compound is notable for its intricate structure, which includes several hydroxyl groups, methyl groups, and oxane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include:

    Formation of Oxane Rings: This can be achieved through cyclization reactions involving diols and appropriate leaving groups under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or through hydroboration-oxidation processes.

    Chiral Centers Configuration: The stereochemistry of the chiral centers is controlled using chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as:

    Flow Chemistry: Continuous flow reactors can provide better control over reaction conditions and improve yields.

    Biocatalysis: Enzymes can be used to introduce specific functional groups with high stereoselectivity.

    Automated Synthesis: Robotic systems can perform repetitive synthesis steps with high precision, reducing human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The ketone group can be reduced to a secondary alcohol using reagents like sodium borohydride.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, PCC (Pyridinium chlorochromate)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Thionyl chloride, tosyl chloride

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary alcohols

    Substitution: Formation of alkyl halides or tosylates

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral centers make it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: The compound’s structure allows it to interact with various enzymes, potentially serving as an inhibitor.

    Metabolic Studies: It can be used to study metabolic pathways involving similar structures.

Medicine

    Drug Development: Its complex structure and biological activity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biomarker Discovery: It can be used in the discovery of biomarkers for certain diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and oxane rings allow it to form hydrogen bonds and other interactions, stabilizing its binding to these targets. The exact pathways involved depend on the specific application but often include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • **(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one
  • **this compound

Uniqueness

The compound’s uniqueness lies in its specific arrangement of chiral centers and functional groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit higher specificity for certain molecular targets or improved stability under physiological conditions.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88263-36-9

Molecular Formula

C34H62O9

Molecular Weight

614.8 g/mol

IUPAC Name

(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one

InChI

InChI=1S/C34H62O9/c1-12-23(27(37)20(7)26(36)21(8)30-22(9)28(38)24(13-2)32(11,39)42-30)29-18(5)16-31(10,41-29)34(40)19(6)17-33(15-4,43-34)25(35)14-3/h18-26,28-30,35-36,38-40H,12-17H2,1-11H3/t18-,19+,20-,21-,22-,23-,24+,25-,26+,28+,29-,30+,31-,32-,33+,34+/m0/s1

InChI Key

IEQQACHXAULSJM-YBICIYRWSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(C)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)[C@]3([C@@H](C[C@](O3)(CC)[C@H](CC)O)C)O)C)O)C)O

SMILES

CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O

Canonical SMILES

CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O

Synonyms

antibiotic X 14873H
antibiotic X-14873H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one
Reactant of Route 2
(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one
Reactant of Route 3
(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one
Reactant of Route 4
(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one
Reactant of Route 5
(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one
Reactant of Route 6
(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one

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